molecular formula C9H13ClN2 B6270923 (4-cyclopropylphenyl)hydrazine hydrochloride CAS No. 1959556-17-2

(4-cyclopropylphenyl)hydrazine hydrochloride

Cat. No.: B6270923
CAS No.: 1959556-17-2
M. Wt: 184.66 g/mol
InChI Key: LASYBUAULPKSKG-UHFFFAOYSA-N
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Description

(4-Cyclopropylphenyl)hydrazine hydrochloride is a chemical compound with the molecular formula C9H13ClN2. It is a derivative of hydrazine, where the hydrazine group is bonded to a 4-cyclopropylphenyl group. This compound is often used in various chemical reactions and research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of (4-cyclopropylphenyl)hydrazine hydrochloride typically involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The reactions are carried out in large reactors with precise control over temperature and pH to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (4-Cyclopropylphenyl)hydrazine hydrochloride can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding azobenzenes or other oxidized derivatives.

    Reduction: It can be further reduced to form simpler amines.

    Substitution: The hydrazine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various electrophiles can be used for substitution reactions under acidic or basic conditions.

Major Products:

Scientific Research Applications

(4-Cyclopropylphenyl)hydrazine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-cyclopropylphenyl)hydrazine hydrochloride involves its interaction with various molecular targets. It can act as a nucleophile, participating in reactions with electrophiles. In biological systems, it may interact with enzymes or other proteins, potentially affecting their function and leading to various biological effects .

Comparison with Similar Compounds

  • 4-Chlorophenylhydrazine hydrochloride
  • 4-Bromophenylhydrazine hydrochloride
  • 4-Methylphenylhydrazine hydrochloride

Comparison: (4-Cyclopropylphenyl)hydrazine hydrochloride is unique due to the presence of the cyclopropyl group, which imparts different steric and electronic properties compared to other phenylhydrazine derivatives. This uniqueness can influence its reactivity and interactions in chemical and biological systems .

Properties

CAS No.

1959556-17-2

Molecular Formula

C9H13ClN2

Molecular Weight

184.66 g/mol

IUPAC Name

(4-cyclopropylphenyl)hydrazine;hydrochloride

InChI

InChI=1S/C9H12N2.ClH/c10-11-9-5-3-8(4-6-9)7-1-2-7;/h3-7,11H,1-2,10H2;1H

InChI Key

LASYBUAULPKSKG-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC=C(C=C2)NN.Cl

Purity

91

Origin of Product

United States

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